1,3-Glycerol dierucate

Overview

Description

1,3-Glycerol dierucate is not directly mentioned in the provided papers, but it is a type of diacylglycerol, a molecule composed of glycerol and two fatty acid chains. Diacylglycerols are synthesized through various methods, including enzymatic esterification and chemical synthesis, and have applications in food, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of diacylglycerols can be achieved through direct esterification of glycerol with free fatty acids in a solvent-free system, as demonstrated in the enzymatic synthesis of symmetrical 1,3-diacylglycerols . Another method involves the reaction of glycerol with vinyl esters of carboxylic acids using lipase from Mucor mihei, which allows for the modification of the 2-position on the glycerol backbone . Additionally, the synthesis of glycerol 1,3-dihexadecyl ether, a related compound, is reported to be applicable to the preparation of other 1,3-disubstituted glycerols .

Molecular Structure Analysis

The molecular structure of diacylglycerols can be complex, as seen in the single crystal structure of a mixed-chain triacylglycerol, which revealed a trilayer arrangement with a glycerol backbone extending linearly from the sn-1 chain . The structure of diacylglycerols is influenced by the fatty acid chains and their positions on the glycerol molecule.

Chemical Reactions Analysis

Diacylglycerols can undergo various chemical reactions, including hydrogenolysis, as shown in the conversion of glycerol to 1,3-propanediol, a valuable commercial polyester monomer . The reaction involves dehydration to acrolein, followed by rehydration and hydrogenation steps. Glycerol can also be used as a medium for electrophilic activation of aldehydes in catalyst-free synthesis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diacylglycerols are determined by their molecular structure and the nature of the fatty acid chains. For instance, the enzymatic synthesis of 1,3-diacylglycerols in a solvent-free system showed that the properties of the resulting diacylglycerols vary depending on the fatty acids used, with different melting points and yields . The synthesis of glycerol carbonate from a glycerol derivative also highlights the influence of reaction conditions on the yield and properties of the product .

Relevant Case Studies

Case studies involving the synthesis and application of diacylglycerols include the production of 1,3-propanediol from glycerol in mixed culture fermentation, which demonstrated consistent yields over a wide range of pH values . Another case study is the enzymatic synthesis of regioisomerically pure 1,3-sn-diacylglycerols, which achieved high yields and purity, illustrating the potential for large-scale production .

Scientific Research Applications

Glycerol Upgrading and Derivatives Production

Glycerol, a by-product of biodiesel production, serves as a substrate for generating high-value products such as 1,3-propanediol (1,3-PDO), showcasing its versatility in producing commercially valuable compounds. Studies have emphasized the efficient conversion of glycerol into 1,3-PDO under various conditions, highlighting the role of microbial fermentation and catalytic processes in enhancing product yields. For instance, Moscoviz, Trably, and Bernet (2016) explored the impact of pH on mixed culture fermentation of glycerol, achieving significant 1,3-PDO production yields across a range of pH values, with optimal production observed at neutral to basic conditions (Moscoviz, Trably, & Bernet, 2016).

Catalytic Conversion Techniques

The catalytic transformation of glycerol into value-added C3 diols, such as 1,2- and 1,3-propanediols, has been extensively studied, offering insights into reaction mechanisms, kinetics, and the development of efficient catalysts. Vasiliadou and Lemonidou (2015) provided a comprehensive review on glycerol transformation, highlighting the selective hydro-deoxygenation to C3 diols as an attractive method for glycerol upgrading (Vasiliadou & Lemonidou, 2015).

Biofilm Technology and Microbial Fermentation

The development of biofilm technology for the production of 1,3-PDO from crude glycerol represents a significant advancement in microbial fermentation processes. Casali et al. (2012) investigated the use of Citrobacter freundii and Pantoea agglomerans for 1,3-PDO production under immobilized cell conditions, demonstrating the feasibility of utilizing crude glycerol in biofilm reactors (Casali et al., 2012).

Metabolic Engineering for Enhanced Production

Metabolic engineering approaches have been employed to optimize the microbial production of 1,3-PDO from glycerol, showcasing the potential for biotechnological advancements. Nakamura and Whited (2003) discussed the development of a recombinant strain capable of converting D-glucose to 1,3-PDO, illustrating the progress in biological production methods and the utilization of lower-cost feedstocks (Nakamura & Whited, 2003).

Future Directions

The global glycerol market is expected to reach 5 billion US$ by 2024 . Given the importance of glycerol and its derivatives in various industries, there is significant interest in developing efficient, sustainable, and eco-friendly processes for the production of these compounds . This includes the microbial fermentation of glycerol, which may become a promising way to produce glycerol in the future .

properties

IUPAC Name |

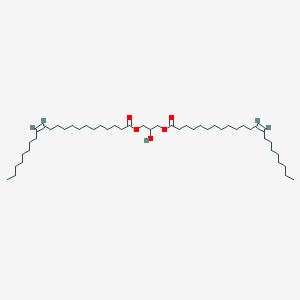

[3-[(Z)-docos-13-enoyl]oxy-2-hydroxypropyl] (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTMTZFHKUDGSX-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H88O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585130 | |

| Record name | 2-Hydroxypropane-1,3-diyl (13Z,13'Z)di-docos-13-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(22:1n9/0:0/22:1n9) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1,3-Glycerol dierucate | |

CAS RN |

128389-74-2 | |

| Record name | 1,3-Glycerol dierucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128389742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl (13Z,13'Z)di-docos-13-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-GLYCEROL DIERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68A80CA2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)